5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE
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Overview
Description
5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, a nitrobenzoyl group, and a phenyl group
Preparation Methods
The synthesis of 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the thiophene and phenyl groups, followed by amide formation to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE include:
4-Methyl-3-nitrobenzoyl chloride: Used in similar synthetic applications.
2-Aryl,5-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: These compounds share structural similarities and are studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-11-8-9-14(10-15(11)23(26)27)19(25)22-20-17(18(21)24)16(12(2)28-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,21,24)(H,22,25) |
InChI Key |
VWKPTZORZJXFOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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